(2S)-1-{2-[(1-Amino-2-methylpropan-2-YL)amino]acetyl}pyrrolidine-2-carbonitrile hydrochloride
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Overview
Description
(2S)-1-{2-[(1-Amino-2-methylpropan-2-YL)amino]acetyl}pyrrolidine-2-carbonitrile hydrochloride is a chemical compound known for its potential therapeutic applications, particularly in the treatment of diabetes. It is a dipeptidyl peptidase IV inhibitor, which helps in increasing the circulating concentration of active glucagon-like peptide-1 (GLP-1), thereby improving glycemic control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-{2-[(1-Amino-2-methylpropan-2-YL)amino]acetyl}pyrrolidine-2-carbonitrile hydrochloride involves the preparation of its methane sulfonic acid salt. The process includes the following steps :
Starting Materials: The synthesis begins with the preparation of (2S)-1-{2-[(1-Amino-2-methylpropan-2-yl)amino]acetyl}pyrrolidine-2-carbonitrile.
Reaction Conditions: The compound is reacted with methane sulfonic acid under controlled conditions to form the methane sulfonic acid salt.
Purification: The product is then purified to obtain the desired compound in its hydrochloride form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure maximum yield and purity. The industrial methods also include advanced purification techniques to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-{2-[(1-Amino-2-methylpropan-2-YL)amino]acetyl}pyrrolidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperature, pH, and solvent systems.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
(2S)-1-{2-[(1-Amino-2-methylpropan-2-YL)amino]acetyl}pyrrolidine-2-carbonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of dipeptidyl peptidase IV inhibitors.
Biology: The compound is studied for its effects on GLP-1 levels and its potential to improve glycemic control.
Medicine: It is explored as a therapeutic agent for the treatment of type 2 diabetes mellitus.
Industry: The compound is used in the development of pharmaceutical formulations and as a standard in quality control processes.
Mechanism of Action
The compound exerts its effects by inhibiting dipeptidyl peptidase IV, an enzyme responsible for the degradation of GLP-1. By inhibiting this enzyme, the compound increases the circulating levels of active GLP-1, which in turn stimulates insulin secretion, suppresses glucagon secretion, and delays gastric emptying. These actions collectively contribute to improved glycemic control in diabetic patients .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Sitagliptin: Another dipeptidyl peptidase IV inhibitor used in the treatment of diabetes.
Vildagliptin: A compound with a similar mechanism of action, used for glycemic control.
Saxagliptin: Another inhibitor of dipeptidyl peptidase IV with therapeutic applications in diabetes management.
Uniqueness
(2S)-1-{2-[(1-Amino-2-methylpropan-2-YL)amino]acetyl}pyrrolidine-2-carbonitrile hydrochloride is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its ability to form stable salts and its high potency as a dipeptidyl peptidase IV inhibitor make it a valuable compound in both research and therapeutic applications.
Properties
Molecular Formula |
C11H21ClN4O |
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Molecular Weight |
260.76 g/mol |
IUPAC Name |
(2S)-1-[2-[(1-amino-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C11H20N4O.ClH/c1-11(2,8-13)14-7-10(16)15-5-3-4-9(15)6-12;/h9,14H,3-5,7-8,13H2,1-2H3;1H/t9-;/m0./s1 |
InChI Key |
JBEAMUNVNJJTHQ-FVGYRXGTSA-N |
Isomeric SMILES |
CC(C)(CN)NCC(=O)N1CCC[C@H]1C#N.Cl |
Canonical SMILES |
CC(C)(CN)NCC(=O)N1CCCC1C#N.Cl |
Origin of Product |
United States |
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